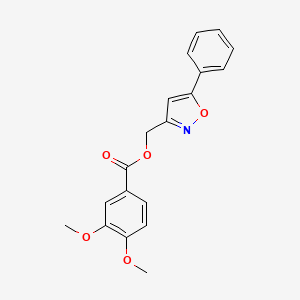

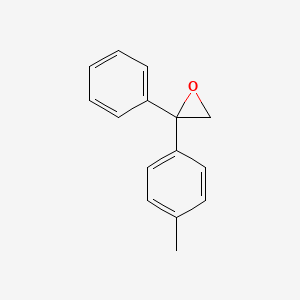

![molecular formula C11H10ClN3O2 B2556315 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide CAS No. 2279122-08-4](/img/structure/B2556315.png)

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide is a chemical compound with the linear formula C13H14O2N3Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringClCC1=NC(C2=CC=CC(C(N(C)CC)=O)=C2)=NO1 . This indicates the presence of a chloromethyl group attached to an oxadiazole ring, which is further connected to a benzamide group. Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds with oxadiazole rings are known to undergo various reactions, including acylation of the amino group, oxidation to azo and nitro groups, and reactions with N- and S-nucleophilic reagents .Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . The exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.Applications De Recherche Scientifique

Multifunctional Synthon for Synthesis

- Study 1: A study by Stepanov et al. (2019) examines 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, a compound closely related to your query. This compound serves as a multifunctional synthon for synthesizing 1,2,5-oxadiazole derivatives. It involves reactions such as acylation, oxidation to azo and nitro groups, and transformations of the oxadiazole ring (Stepanov, Dashko, & Stepanova, 2019).

Synthesis of Novel Derivatives

- Study 2: Anterbedy et al. (2021) developed a methodology for synthesizing novel benzofuran-1,2,4-oxadiazole-1,2,3-triazole hybrids. The process starts with 5-(chloromethyl)-3-(2-methylbenzofuran-3-yl)-1,2,4-oxadiazoles, showing the versatility of chloromethyl-oxadiazoles in creating complex molecular structures (Anterbedy, Mokenapelli, & Thalari, 2021).

Insecticidal Applications

- Study 3: Rufenacht (1972) explores the conversion of 1,3,4-oxadiazol-2(3H)-ones to their 3-chloromethyl derivatives. These derivatives are precursors for insecticidal thiophosphates and dithiophosphates, highlighting the potential of chloromethyl-oxadiazoles in agricultural chemistry (Rufenacht, 1972).

Glycogen Phosphorylase Inhibition

- Study 4: Kun et al. (2011) synthesized compounds involving 5-chloromethyl-2-(O-perbenzoylated-β-D-glucopyranosyl)-1,3,4-oxadiazoles. These compounds were assayed against rabbit muscle glycogen phosphorylase, suggesting potential biomedical applications (Kun et al., 2011).

Antibacterial Activity

- Study 5: Tien et al. (2016) explored derivatives of 5-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazole, which were tested for antimicrobial activity. The study demonstrates the potential of oxadiazole derivatives in developing new antimicrobial agents (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).

Safety and Hazards

Propriétés

IUPAC Name |

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2/c1-13-11(16)8-4-2-3-7(5-8)10-14-9(6-12)17-15-10/h2-5H,6H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYGPHJDRFNSCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

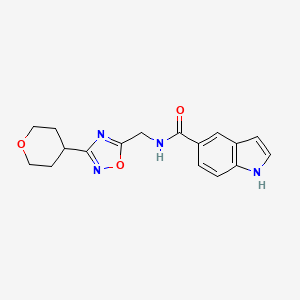

![N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2556232.png)

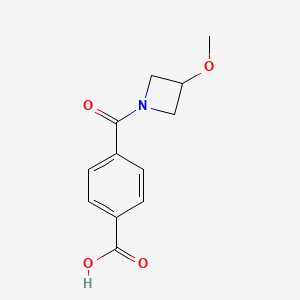

![6-(5-Chloro-2-methylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2556236.png)

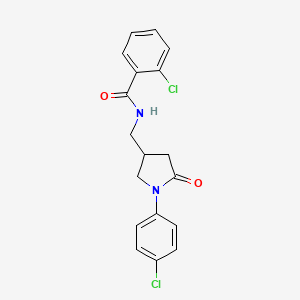

![(Z)-5-((1H-indol-3-yl)methylene)-3-(benzo[d][1,3]dioxol-5-yl)-2-thioxothiazolidin-4-one](/img/structure/B2556237.png)

![N-(2,3-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2556244.png)

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B2556250.png)

![[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2556251.png)

![4-oxo-N-phenyl-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide](/img/structure/B2556252.png)